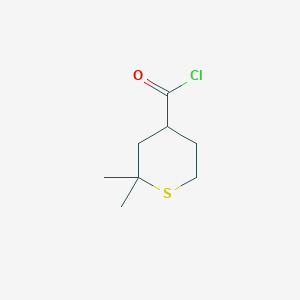
2,2-Dimethylthiane-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylthiane-4-carbonyl chloride is an organosulfur compound characterized by a thiane ring substituted with two methyl groups at the 2-position and a carbonyl chloride group at the 4-position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthiane-4-carbonyl chloride typically involves the chlorination of 2,2-Dimethylthiane-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, leading to the formation of the corresponding acid chloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,2-Dimethylthiane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative reactions can convert the thiane ring to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Resulting from reduction reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
科学的研究の応用
2,2-Dimethylthiane-4-carbonyl chloride finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The reactivity of 2,2-Dimethylthiane-4-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group readily undergoes nucleophilic attack, leading to the formation of various derivatives. The thiane ring provides structural stability and influences the compound’s reactivity through electronic effects.
類似化合物との比較
2,2-Dimethylthiane-4-carboxylic acid: The precursor to the carbonyl chloride derivative.
2,2-Dimethylthiane-4-methyl ester: Another derivative with different reactivity.
Thiane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 2,2-Dimethylthiane-4-carbonyl chloride is unique due to the presence of both the thiane ring and the carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis.
特性
CAS番号 |
74376-78-6 |
|---|---|
分子式 |
C8H13ClOS |
分子量 |
192.71 g/mol |
IUPAC名 |
2,2-dimethylthiane-4-carbonyl chloride |
InChI |
InChI=1S/C8H13ClOS/c1-8(2)5-6(7(9)10)3-4-11-8/h6H,3-5H2,1-2H3 |
InChIキー |
RJGGOSXPRNHSRY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCS1)C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


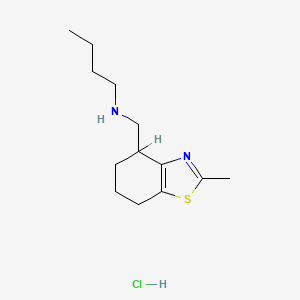
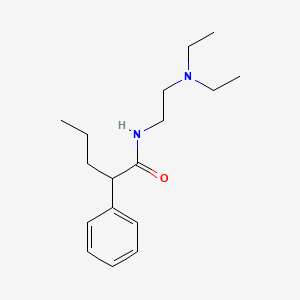
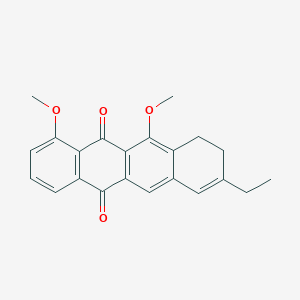
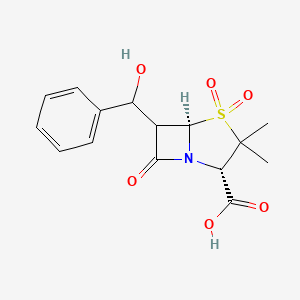
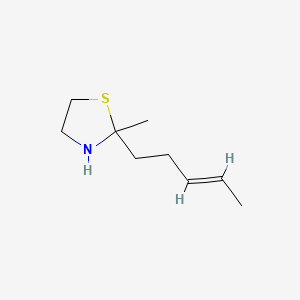
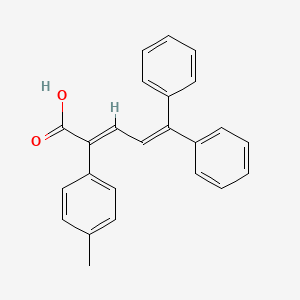
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)
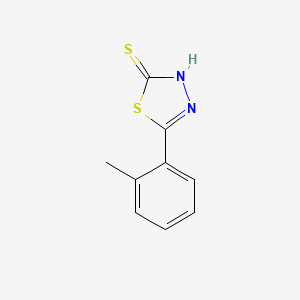
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)

![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
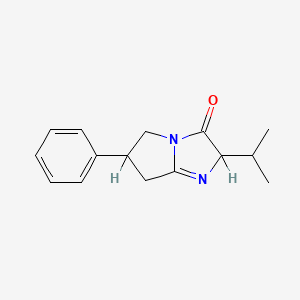
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)
